molecular formula C15H13N3O2 B12174210 N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide

Cat. No.: B12174210
M. Wt: 267.28 g/mol
InChI Key: YCJAYXCOBAQYBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide typically involves the reaction of 6-methoxypyridin-3-amine with an appropriate indole-2-carboxylic acid derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent. The reaction conditions may vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.

    N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Studied for its hydrogen bonding patterns and crystal structures.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H13N3O2/c1-20-14-7-6-11(9-16-14)17-15(19)13-8-10-4-2-3-5-12(10)18-13/h2-9,18H,1H3,(H,17,19)

InChI Key

YCJAYXCOBAQYBF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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